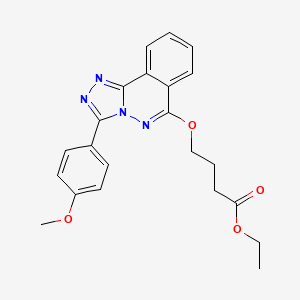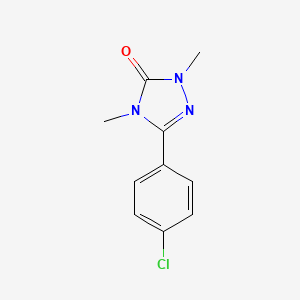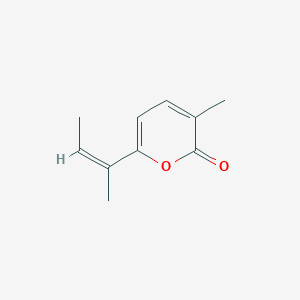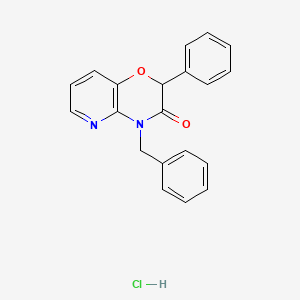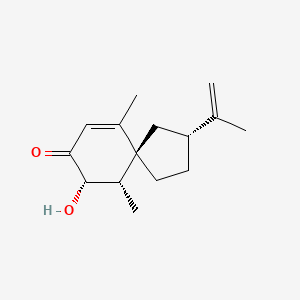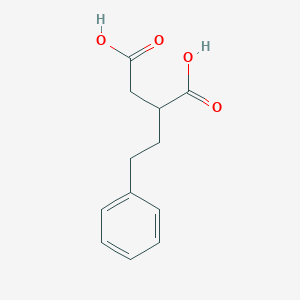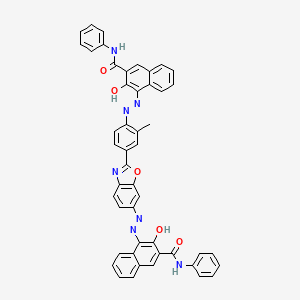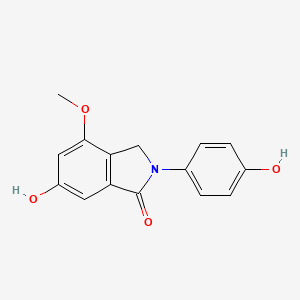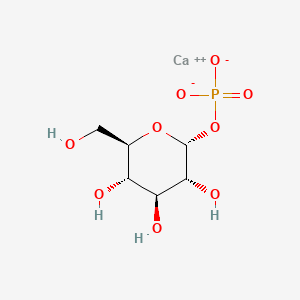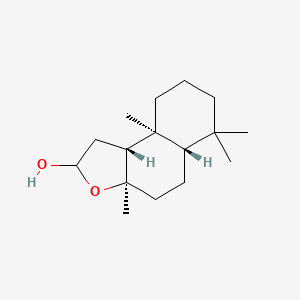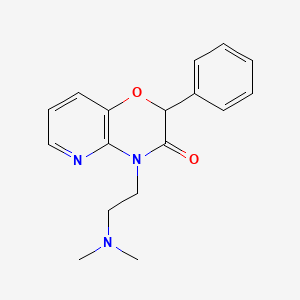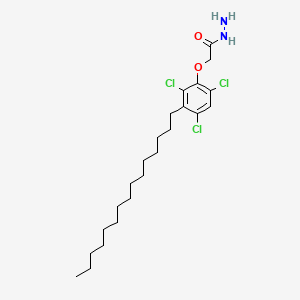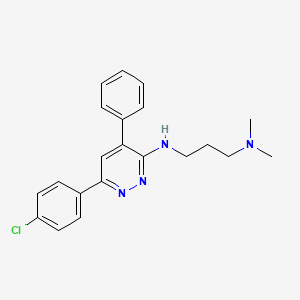
N'-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine is a complex organic compound with a unique structure that includes a pyridazine ring substituted with chlorophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which upon further reaction with a suitable diketone, yields the pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Scientific Research Applications
N’-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N-methyl-1,3-propanediamine
- N-(4-Phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine
Uniqueness
N’-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
118516-24-8 |
|---|---|
Molecular Formula |
C21H23ClN4 |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
N-[6-(4-chlorophenyl)-4-phenylpyridazin-3-yl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C21H23ClN4/c1-26(2)14-6-13-23-21-19(16-7-4-3-5-8-16)15-20(24-25-21)17-9-11-18(22)12-10-17/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,25) |
InChI Key |
OFLQCPASFULKPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NN=C(C=C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


